5-Hydroxy-1H-indol-6-yl hexanoate
Description
5-Hydroxy-1H-indol-6-yl hexanoate is an indole-derived ester compound characterized by a hexanoate moiety esterified to the hydroxyl group at position 6 of a 5-hydroxyindole scaffold. Indole derivatives are widely studied for their roles in biological systems, including plant-insect interactions, flavor chemistry, and pharmaceutical applications.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(5-hydroxy-1H-indol-6-yl) hexanoate |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-5-14(17)18-13-9-11-10(6-7-15-11)8-12(13)16/h6-9,15-16H,2-5H2,1H3 |
InChI Key |
RDLUQKFFVVETPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C2C=CNC2=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Hydroxy-1H-indol-6-yl hexanoate typically involves the reaction of indole derivatives with hexanoic acid or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Hydroxy-1H-indol-6-yl hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
5-Hydroxy-1H-indol-6-yl hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Industry: They are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indol-6-yl hexanoate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Indole Derivatives
- 2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS 52531-20-1): This indole derivative features a methyl group at position 6 and an acetic acid side chain at position 3. Unlike 5-Hydroxy-1H-indol-6-yl hexanoate, it lacks the hexanoate ester, resulting in lower lipophilicity.
- 6-Methoxy-1H-indazol-5-ol (CAS 92224-23-2): A hydroxylated and methoxylated indazole analog.
Hexanoate Esters
- (Z)-3-Hexenyl Hexanoate: A key volatile organic compound (VOC) in plant-insect interactions. Female D. baibaran moths exhibit strong behavioral responses to this compound, suggesting its role as a semiochemical. Its hexanoate ester structure enhances volatility compared to non-esterified alcohols like (Z)-3-hexen-1-ol .
- Ethyl Hexanoate: A dominant flavor compound in Luzhoulaojiao liquor, detected at 2,221 mg/L. Its fruity aroma contrasts with this compound, which may exhibit more complex odor profiles due to the indole moiety. Ethyl hexanoate’s abundance underscores the importance of ester chain length in flavor intensity .
- Methyl 5-Oxo-3-(aryl-substituted)hexanoate Derivatives: Synthesized via condensation reactions (e.g., Scheme 1 in ), these derivatives highlight the versatility of hexanoate esters in medicinal chemistry. Unlike this compound, their ketone and aryl groups enable diverse bioactivity, including enzyme inhibition.
Comparative Data Table
Research Findings and Implications
- Insect Behavior: Hexanoate esters like (Z)-3-hexenyl hexanoate are critical in moth olfaction, with sex-specific responses (e.g., female D. baibaran moths show χ²=26.42 preference). This compound may similarly interact with insect olfactory receptors, but its indole group could confer unique binding kinetics .
- Flavor Chemistry: Ethyl hexanoate’s dominance in liquors highlights the role of ester chain length in volatility and sensory thresholds. The indole scaffold in this compound may introduce bitter or floral notes, expanding its utility in flavor engineering .
- Synthetic Accessibility: Methyl hexanoate derivatives are synthesized via reflux and condensation (e.g., Scheme 1 in ). Similar methods could apply to this compound, though the indole hydroxyl group may require protective strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
